![molecular formula C14H21N3O3 B2576651 2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid CAS No. 1006448-12-9](/img/structure/B2576651.png)
2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid” is a compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . It is a simple aromatic ring organic compound of the heterocyclic diazole series .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The average mass of the compound is 279.335 Da and its monoisotopic mass is 279.158295 Da .科学的研究の応用
Cyclisation Reactions and Heterocyclic Compound Synthesis
Research into the reactions of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with various electrophiles has led to the formation of alternative cyclic imide products rather than the expected dihydropyrazolo[4,3-c]pyridin-4-ones. This discovery opens new pathways for synthesizing interesting bicyclic heterocycles from a single starting material, demonstrating the sensitivity of cyclisation outcomes to the reagents and reaction conditions used. These findings are crucial for developing novel synthetic strategies in heterocyclic chemistry, highlighting the potential for creating diverse compounds from pyrazole derivatives (Smyth et al., 2007).
Coordination Chemistry and Crystal Structure Analysis
Studies on pyrazole-dicarboxylate acid derivatives have led to the synthesis and characterization of mononuclear CuII/CoII coordination complexes. These complexes, synthesized from novel pyrazole-dicarboxylate acid derivatives, have been characterized by NMR and ESI-MS, revealing insights into the coordination and crystallization properties of these organic molecules with metal ions. The resulting mononuclear chelate complexes demonstrate the potential of pyrazole derivatives in coordination chemistry and crystal engineering, contributing to the development of materials with specific magnetic, optical, or catalytic properties (Radi et al., 2015).
Antitumor Activity and Molecular Design
The design and synthesis of compounds containing pyrazole units have shown significant potential in the development of antitumor agents. By modifying the pyrazole structure, researchers have been able to evaluate the cytotoxic properties of these compounds against tumor cell lines, indicating that substitutions linked to the pyrazole rings and aminic nitrogen can strongly influence cytotoxic activity. This research highlights the importance of pyrazole derivatives in medicinal chemistry, especially in the search for new cancer treatments (Kodadi et al., 2007).
Organometallic Complexes and Cdk Inhibitors
The synthesis of organometallic complexes using pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase (Cdk) inhibitors, illustrates the intersection of inorganic and medicinal chemistry in the search for cancer therapies. These complexes have been characterized through various techniques and tested for their cytotoxicity and cell cycle effects on human cancer cells, as well as their Cdk inhibitory activity. This research underscores the potential of pyrazole derivatives in the design of new organometallic complexes with specific biological activities, offering new avenues for cancer treatment (Stepanenko et al., 2011).
特性
IUPAC Name |
2-[methyl-[(1-methylpyrazol-3-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-16(9-10-7-8-17(2)15-10)13(18)11-5-3-4-6-12(11)14(19)20/h7-8,11-12H,3-6,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEZUKFISLZIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({Methyl[(1-methyl-1H-pyrazol-3-YL)methyl]amino}carbonyl)cyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)
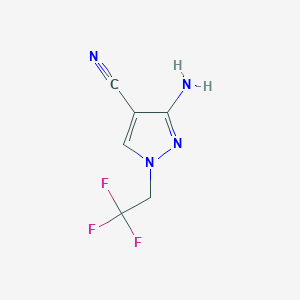

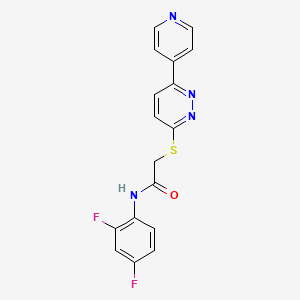
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)
![N-(4-bromo-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2576577.png)
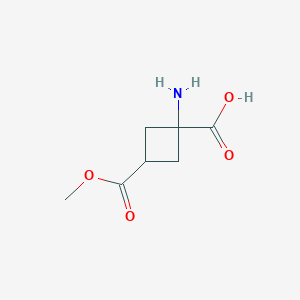
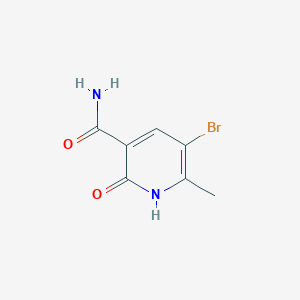
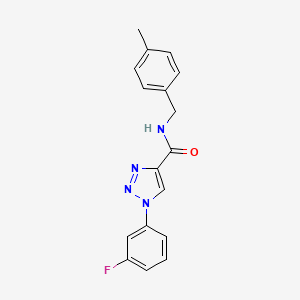
![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)
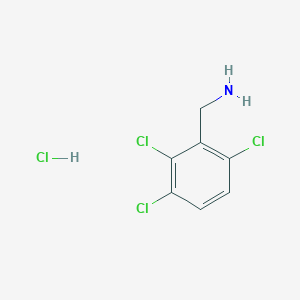
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2576588.png)
![1-(3,4-Dimethoxyphenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2576589.png)
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)